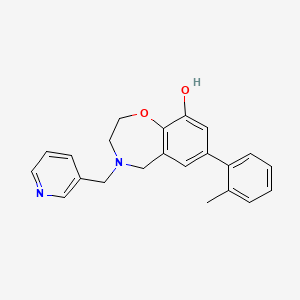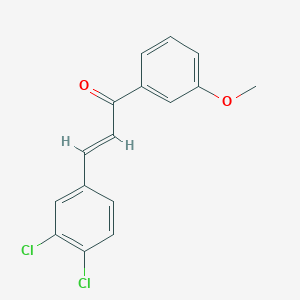
3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mechanism of Action
Curcumin exerts its therapeutic effects through multiple mechanisms of action, including modulation of inflammatory pathways, regulation of cell signaling pathways, and induction of cell death in cancer cells. It has also been shown to have antimicrobial and antiviral properties.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects, including inhibition of inflammation, oxidative stress, and angiogenesis. It has also been shown to regulate cell growth and apoptosis, and modulate immune response.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages as a therapeutic agent, including its low toxicity and high bioavailability. However, its poor solubility in water and rapid metabolism in the body pose challenges for its use in clinical settings.
Future Directions
Future research on 3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-2-propen-1-one should focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Studies should also investigate novel formulations and delivery methods to improve its bioavailability and efficacy. Additionally, more research is needed to understand the mechanisms of action of 3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-2-propen-1-one and its potential interactions with other drugs.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric roots or chemical synthesis. The most commonly used chemical synthesis method involves the condensation of ferulic acid and vanillin in the presence of a base catalyst.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular disease, and diabetes. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-12(10-13)16(19)8-6-11-5-7-14(17)15(18)9-11/h2-10H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJNNTCFDQFXKP-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5493869.png)
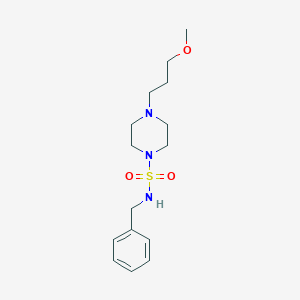
![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493915.png)
![1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)
![2-[(diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylacrylamide](/img/structure/B5493925.png)
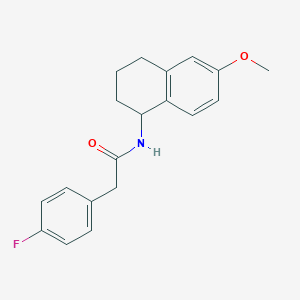
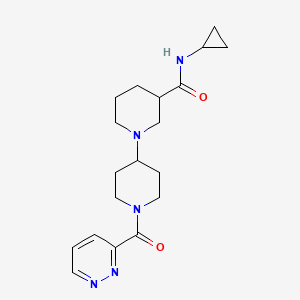
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5493951.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493958.png)

